molecular formula C10H11BrClNO B7935749 N-(2-Bromo-5-chlorophenyl)isobutyramide

N-(2-Bromo-5-chlorophenyl)isobutyramide

Cat. No.: B7935749
M. Wt: 276.56 g/mol
InChI Key: VUJJIUVNEXVLIY-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-chlorophenyl)isobutyramide is a halogenated aromatic amide featuring a phenyl ring substituted with bromine (2-position) and chlorine (5-position), coupled to an isobutyramide group. Its molecular formula is C₁₀H₁₀BrClNO, with a molecular weight of 276.55 g/mol. The compound’s structure confers unique physicochemical properties, including high lipophilicity (logP ≈ 3.2) due to halogen substituents and moderate hydrolytic stability owing to electron-withdrawing effects on the amide bond.

Properties

IUPAC Name

N-(2-bromo-5-chlorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJJIUVNEXVLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-chlorophenyl)isobutyramide typically involves the reaction of 2-bromo-5-chloroaniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-bromo-5-chloroaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add isobutyryl chloride to the reaction mixture while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-chlorophenyl)isobutyramide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amide group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or alcohols.

    Hydrolysis: The major products are 2-bromo-5-chlorobenzoic acid and isobutylamine.

Scientific Research Applications

N-(2-Bromo-5-chlorophenyl)isobutyramide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-chlorophenyl)isobutyramide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of N-(2-Bromo-5-chlorophenyl)isobutyramide and Analogs
Compound Name Structure Type Substituents Molecular Weight (g/mol) Solubility (mg/mL) Bioactivity/Application
This compound Aromatic amide 2-Br, 5-Cl on phenyl 276.55 <0.1 (DMSO) Potential agrochemical agent
N-(2-methylbutyl)isobutyramide (C5) Aliphatic amide 2-methylbutyl 157.21 ~5 (Ethanol) Pheromone in Bactrocera tryoni
N-(3-methylbutyl)isobutyramide (C6) Aliphatic amide 3-methylbutyl 157.21 ~5 (Ethanol) Pheromone in Bactrocera tryoni
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Sulfonamide Bromo, morpholinylpyrimidine, trimethylphenyl ~590 (estimated) <0.05 (DMSO) Kinase inhibitor candidate

Key Findings from Comparative Studies

Aromatic vs. Aliphatic Amides
  • Stability and Reactivity: The halogenated aromatic core of this compound enhances hydrolytic stability compared to aliphatic amides like C5 and C6, which degrade faster under environmental conditions due to less electron-withdrawing support . Aliphatic amides (C5, C6) exhibit higher volatility, as observed in Bactrocera tryoni pheromone blends, where emission rates increased up to 7.1-fold in older colonies. In contrast, the target compound’s aromaticity reduces volatility, favoring persistence in non-volatile applications (e.g., surface coatings) .
  • Bioactivity :

    • Aliphatic amides (C5, C6) function as pheromones, leveraging moderate solubility and volatility for insect communication. The target compound’s lipophilicity and halogenation suggest utility in membrane-permeable agrochemicals (e.g., fungicides) .
Comparison with Sulfonamide Derivatives
  • Molecular Complexity :

    • The sulfonamide analog () features a pyrimidine-morpholine scaffold and sulfonamide linkage, resulting in a higher molecular weight (~590 g/mol) and lower solubility. This complexity aligns with pharmaceutical applications (e.g., kinase inhibition), whereas the target compound’s simpler structure may favor cost-effective synthesis for bulk agrochemical use .
  • Synthetic Accessibility :

    • This compound can be synthesized via direct amidation of 2-bromo-5-chloroaniline with isobutyryl chloride, while the sulfonamide derivative requires multi-step functionalization (e.g., Suzuki coupling, sulfonylation) .

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